Bromperidol Decanoate

Description

See also: Bromperidol (has active moiety).

Structure

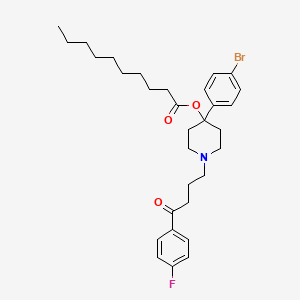

2D Structure

Properties

IUPAC Name |

[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41BrFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINCPWWBSRSXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226039 | |

| Record name | Bromperidol decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75067-66-2 | |

| Record name | Bromperidol decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75067-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromperidol decanoate [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075067662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromperidol decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMPERIDOL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73LG72M4LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Bromperidol Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism of action of bromperidol decanoate, a long-acting injectable antipsychotic medication. The information is curated for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and pharmacology.

Introduction

This compound is the decanoate ester of bromperidol, a typical butyrophenone antipsychotic. Its formulation as a long-acting injectable provides a crucial therapeutic option for ensuring treatment adherence in patients with chronic schizophrenia. By providing a slow and sustained release of the active moiety, bromperidol, this formulation maintains therapeutic plasma concentrations over an extended period, typically administered every four weeks.

Synthesis Pathway

The synthesis of this compound is achieved through the esterification of the parent drug, bromperidol, with decanoic acid. The most common method involves the acylation of bromperidol with decanoyl chloride.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Synthesis of this compound via Esterification.

Experimental Protocol

The following protocol is based on established methods for the synthesis of long-acting antipsychotic esters.[1]

Materials:

-

4-(4-(4-bromophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone (Bromperidol)

-

Decanoyl chloride

-

N,N-dimethylformamide (DMF)

-

Sodium hydroxide solution (2N)

-

1,1'-oxybisethane (diethyl ether)

-

Water

Procedure:

-

A solution of bromperidol (10 parts) in N,N-dimethylformamide (90 parts) is prepared and warmed to 60°C with stirring.

-

Decanoyl chloride (5.76 parts) is added dropwise to the stirred solution.

-

The reaction mixture is maintained at 60°C and stirred overnight to ensure the completion of the acylation reaction.

-

After cooling to room temperature, the reaction mixture is poured into water.

-

The mixture is then made alkaline by the addition of a 2N sodium hydroxide solution.

-

The aqueous phase is decanted, and the resulting oily product is dissolved in diethyl ether at room temperature.

-

Any unreacted starting material is removed by filtration.

-

The organic solvent is evaporated to yield the final product, this compound.

Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Bromperidol | C₂₁H₂₃BrFNO₂ | 420.32 |

| Decanoyl chloride | C₁₀H₁₉ClO | 190.70 |

| This compound | C₃₁H₄₁BrFNO₃ | 574.57 |

Note: The reaction yield is not explicitly stated in the cited literature but is expected to be high under the described conditions.

Mechanism of Action

This compound is a prodrug that is hydrolyzed in the body to release the active antipsychotic agent, bromperidol. The therapeutic effects of bromperidol are primarily mediated through its potent antagonism of dopamine D2 receptors in the central nervous system.[2][3] It also exhibits some activity at serotonin 5-HT2A receptors.[4]

Dopamine D2 Receptor Antagonism

The primary mechanism of action of bromperidol is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing D2 receptors, bromperidol reduces dopaminergic neurotransmission, thereby alleviating these symptoms.

Serotonin 5-HT2A Receptor Activity

Bromperidol also demonstrates antagonistic activity at serotonin 5-HT2A receptors.[4] The blockade of these receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia.

Signaling Pathway

The binding of bromperidol to the dopamine D2 receptor, a G protein-coupled receptor (GPCR), inhibits downstream signaling cascades. D2 receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Additionally, D2 receptor signaling can occur through a β-arrestin-dependent pathway.

Caption: Bromperidol's Antagonism of the Dopamine D2 Receptor Signaling Pathway.

Pharmacological Data

While specific Ki values for bromperidol can vary between studies and experimental conditions, it is consistently characterized as a potent D2 antagonist.

| Receptor | Action |

| D2 | Antagonist |

| 5-HT2A | Antagonist |

Experimental Protocols for Mechanistic Studies

Dopamine D2 Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like bromperidol for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

[³H]-Spiperone (radioligand)

-

Bromperidol (test compound)

-

Haloperidol or another potent D2 antagonist (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Filter mats

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

A dilution series of bromperidol is prepared in the assay buffer.

-

In a 96-well microplate, the cell membranes, [³H]-spiperone (at a concentration near its Kd), and varying concentrations of bromperidol are incubated.

-

For the determination of non-specific binding, a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) is used instead of bromperidol.

-

The total binding is determined in the absence of any competing ligand.

-

The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

The incubation is terminated by rapid filtration through filter mats using a cell harvester to separate the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The filter mats are dried, and a scintillation cocktail is added to each well.

-

The radioactivity is quantified using a microplate scintillation counter.

-

The IC₅₀ value (the concentration of bromperidol that inhibits 50% of the specific binding of [³H]-spiperone) is calculated from the competition curve.

-

The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Binding Assay

A similar competitive binding assay can be performed to determine the affinity of bromperidol for the 5-HT2A receptor, typically using [³H]-ketanserin or another suitable radioligand. The protocol would be analogous to the D2 receptor binding assay, with the substitution of 5-HT2A receptor-expressing cell membranes and the appropriate radioligand and competing ligands.[5]

Conclusion

This compound represents a clinically important long-acting injectable antipsychotic. Its synthesis via esterification of bromperidol is a straightforward and well-established chemical process. The therapeutic efficacy of its active metabolite, bromperidol, is derived primarily from its potent antagonism of dopamine D2 receptors, with a contributing role from its activity at serotonin 5-HT2A receptors. The detailed understanding of its synthesis and mechanism of action is crucial for the development of new and improved long-acting antipsychotic medications.

References

- 1. GB2054371A - Long-acting parenteral compositions of haloperidol and bromperidol derivatives - Google Patents [patents.google.com]

- 2. This compound (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Butyrophenone Breakthrough: A Technical Guide to the Discovery and History of Bromperidol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of bromperidol, a potent first-generation antipsychotic of the butyrophenone class. We will delve into its synthesis, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the key experimental findings that have defined its therapeutic role. All quantitative data is summarized for comparative analysis, and detailed representations of its signaling pathway and experimental workflows are provided.

Introduction: The Rise of the Butyrophenones

The mid-20th century marked a revolutionary period in psychopharmacology, largely initiated by the serendipitous discovery of chlorpromazine in the early 1950s.[1][2] This breakthrough paved the way for the development of the first-generation antipsychotics. Within this class, the butyrophenones emerged as a significant chemical group. The development of the first butyrophenone, haloperidol, by Dr. Paul Janssen at Janssen Pharmaceutica in 1958, was a landmark event.[3][4] This was the result of a systematic research effort to create analogs of pethidine (meperidine).[3][4] This pioneering work on butyrophenones laid the groundwork for the subsequent development of related compounds, including bromperidol.

Discovery and Development of Bromperidol

Bromperidol (R-11333) was discovered at Janssen Pharmaceutica in 1966.[5][6] It is a structural analogue of haloperidol, belonging to the butyrophenone class of antipsychotic drugs.[7] The development of bromperidol was part of a continued effort to refine the therapeutic profile of antipsychotic medications. Marketed under trade names such as Bromidol and Impromen, it has been primarily utilized in the treatment of schizophrenia and other psychotic disorders.[5][8] A long-acting injectable ester prodrug, bromperidol decanoate, was also developed for maintenance therapy.[5]

Chemical Synthesis and Structure

Bromperidol is chemically designated as 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.[9] Its chemical formula is C21H23BrFNO2, with a molar mass of 420.322 g·mol−1.[5]

Table 1: Chemical and Physical Properties of Bromperidol

| Property | Value |

| IUPAC Name | 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one[9] |

| CAS Number | 10457-90-6[5] |

| Molecular Formula | C21H23BrFNO2[5] |

| Molar Mass | 420.322 g·mol−1[5] |

Mechanism of Action: A Dopaminergic Focus

The primary mechanism of action of bromperidol, like other typical antipsychotics, is the antagonism of dopamine D2 receptors in the brain.[8][10] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[10] By blocking these D2 receptors, bromperidol reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[10]

While its principal therapeutic effect is attributed to D2 receptor blockade, bromperidol also exhibits affinity for other neurotransmitter receptors, albeit to a lesser extent.[10] It can interact with serotonin (5-HT2) receptors, which may contribute to its effects on the negative symptoms and cognitive deficits in schizophrenia.[8][10] Additionally, it has mild antagonistic effects on alpha-adrenergic, histaminergic, and muscarinic receptors.[10]

Below is a diagram illustrating the primary signaling pathway of bromperidol's action.

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic properties of bromperidol are consistent with its central antidopaminergic activity.[7] Preclinical studies have demonstrated its potent neuroleptic effects. The table below summarizes the receptor binding affinities of bromperidol.

Table 2: Receptor Binding Affinity of Bromperidol (Ki in nM)

| Receptor | Affinity (Ki in nM) |

| Dopamine D2 | High |

| Serotonin 5-HT2A | Moderate |

| Alpha-1 Adrenergic | Low |

| Histamine H1 | Low |

| Muscarinic M1 | Low |

Note: Specific Ki values can vary between studies. This table represents a qualitative summary.

Pharmacokinetics

Bromperidol is well-absorbed after oral administration and undergoes hepatic metabolism.[10] It has a relatively long elimination half-life, which supports a once-daily dosing regimen.[10][11] The metabolites of bromperidol are excreted through both renal and fecal routes.[10]

Table 3: Pharmacokinetic Parameters of Bromperidol

| Parameter | Value |

| Bioavailability | ~60% |

| Protein Binding | ~90% |

| Half-life | Approximately 24 hours[11] |

| Time to Peak Plasma Concentration | 2-4 hours |

| Excretion | Renal and Fecal[10] |

Experimental Protocols and Clinical Trials

The evaluation of bromperidol has followed standard preclinical and clinical trial methodologies for antipsychotic drugs.

Preclinical Evaluation Workflow

Preclinical studies are essential to determine the initial safety and efficacy profile of a new chemical entity. The following diagram illustrates a typical preclinical evaluation workflow for an antipsychotic candidate like bromperidol.

A key preclinical experiment is the conditioned avoidance response (CAR) test in rats. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Dopamine antagonists like bromperidol selectively block this avoidance behavior at doses that do not impair the escape response, indicating an antipsychotic-like effect.

Another critical in vivo model is the amphetamine- or apomorphine-induced stereotypy model. These dopamine agonists induce stereotypic behaviors (e.g., sniffing, gnawing) in rodents, which are thought to model aspects of psychosis. The ability of a compound to block these behaviors is predictive of its antipsychotic efficacy.

Clinical Trials

Clinical trials with bromperidol have demonstrated its antipsychotic efficacy in patients with schizophrenia.[7][12] Early clinical studies in the late 1970s showed that bromperidol possesses potent antipsychotic properties, particularly in treating productive psychosis.[12] Comparative trials have shown its efficacy to be slightly greater than chlorpromazine and perphenazine, and similar to or slightly better than haloperidol.[7] Bromperidol often exhibited a faster onset of action compared to these other agents.[7]

A clinical trial conducted in 1977 on 20 psychotic patients, predominantly with schizophrenia, found that with a mean daily dose of 4.47 mg, 18 out of 19 patients who completed the trial showed a therapeutic result considered good to very good.[13]

The depot formulation, this compound, has also been evaluated in clinical trials for the long-term management of schizophrenia.[14]

Safety and Tolerability

As a typical antipsychotic, bromperidol is associated with a range of side effects, primarily due to its potent D2 receptor blockade in the nigrostriatal pathway.[10] The most common adverse effects are extrapyramidal symptoms (EPS), including tremors, rigidity, and bradykinesia.[8][10] Long-term use carries a risk of tardive dyskinesia, a potentially irreversible movement disorder.[8][10] Other side effects can include sedation, orthostatic hypotension, and anticholinergic effects like dry mouth and constipation.[10] Animal toxicity studies have shown that bromperidol is generally well-tolerated.[11]

Conclusion

Bromperidol stands as a significant member of the butyrophenone class of antipsychotics, born out of the rational drug design efforts that followed the initial breakthroughs in psychopharmacology. Its history is intertwined with that of haloperidol, and its development provided clinicians with another potent tool for the management of psychosis. While the advent of atypical antipsychotics has shifted the treatment landscape, a thorough understanding of the discovery, mechanism, and clinical profile of first-generation agents like bromperidol remains crucial for researchers and drug development professionals in the ongoing quest for safer and more effective treatments for severe mental illness.

References

- 1. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Typical antipsychotic - Wikipedia [en.wikipedia.org]

- 3. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Bromperidol - Wikipedia [en.wikipedia.org]

- 6. Bromperidol [medbox.iiab.me]

- 7. Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is Bromperidol used for? [synapse.patsnap.com]

- 9. Bromperidol | C21H23BrFNO2 | CID 2448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 11. Bromperidol, a new butyrophenone neuroleptic: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical trial with bromperidol in psychotic states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Depot this compound for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Bromperidol Decanoate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the preclinical pharmacology of bromperidol decanoate, a long-acting injectable antipsychotic. It covers key pharmacokinetic and pharmacodynamic properties, and toxicological assessments, with a focus on the underlying experimental methodologies.

Introduction

Bromperidol is a typical antipsychotic of the butyrophenone class, structurally and pharmacologically similar to haloperidol. Its primary use is in the management of schizophrenia and other psychotic disorders. To overcome challenges with medication adherence in this patient population, a long-acting depot formulation, this compound, was developed. This formulation consists of the decanoate ester of bromperidol dissolved in sesame oil, allowing for intramuscular administration once every four weeks. As a prodrug, this compound is inactive and must be hydrolyzed to its active parent compound, bromperidol, to exert its therapeutic effect. This guide synthesizes the available preclinical data to provide a comprehensive resource for professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its long-acting nature, governed by the slow release of the prodrug from its oily vehicle and subsequent conversion to the active moiety. This is a classic example of "flip-flop" kinetics, where the absorption rate is slower than the elimination rate.

Absorption and Hydrolysis

Following deep intramuscular injection, the this compound in the sesame oil vehicle forms a depot in the muscle tissue. The ester prodrug is slowly released from this oily phase into the surrounding aqueous environment. The rate-limiting step in the appearance of the active drug in the systemic circulation is this slow release and partitioning process.

Once released, this compound is hydrolyzed by tissue esterases to yield the active bromperidol and decanoic acid. Studies on the analogous compound, haloperidol decanoate, indicate that this hydrolysis does not occur in plasma but is mediated by enzymes such as carboxylesterase in tissues like the liver. The interaction between the decanoate ester and proteins like albumin can inhibit enzymatic hydrolysis, further influencing its metabolism and stabilization.

Pharmacokinetic Parameters

Quantitative preclinical pharmacokinetic data for this compound is limited. However, its profile is known to be very similar to that of haloperidol decanoate. Data from preclinical and clinical studies of these analogous compounds provide the basis for our understanding.

Table 1: Pharmacokinetic Parameters of this compound and Related Compounds

| Parameter | This compound | Haloperidol Decanoate (in Dogs) | Haloperidol Decanoate (in Humans) |

| Time to Peak Plasma Concentration (Tmax) | 3 - 9 days | 3 - 7 days | ~6 days |

| Apparent Half-Life (t½) | ~21 - 28 days | Not Reported | ~3 weeks |

| Time to Steady State | Not Reported | Not Reported | ~3 months |

Note: Data is compiled from multiple sources and represents approximate values. The pharmacokinetics of depot injections can be highly variable between individuals.

Experimental Protocols

This protocol is based on methodologies used for studying haloperidol decanoate.

-

Animal Model: Male Beagle dogs (n=6-8 per group), weighing 10-15 kg. Animals are fasted overnight prior to dosing.

-

Dosing: A single dose of this compound, formulated in sesame oil, is administered via deep intramuscular injection into the gluteal muscle using a 21-gauge needle. The dose volume should not exceed 3 mL.

-

Blood Sampling: Venous blood samples (approx. 2 mL) are collected from the cephalic vein into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 1, 4, 8, 24, 48, 72 hours, and on days 4, 7, 10, 14, 21, 28, 35, and 42).

-

Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of both this compound and the active metabolite, bromperidol, are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualization: Pharmacokinetic Workflow

Caption: Workflow of this compound from injection to systemic activity.

Pharmacodynamics

Bromperidol's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.

Mechanism of Action

The core of schizophrenia's positive symptoms (e.g., hallucinations, delusions) is linked to hyperactivity in the mesolimbic dopamine pathway. Bromperidol, the active form of the drug, is a strong D2 receptor antagonist. By blocking these postsynaptic receptors, it reduces dopaminergic neurotransmission, thereby alleviating psychotic symptoms.

While its primary action is on D2 receptors, bromperidol also has a lower affinity for other receptors, including serotonin (5-HT2), alpha-adrenergic, and histaminergic receptors. Its profile is very similar to haloperidol, which has strong D2 blockade, weak alpha-1 and H1 blockade, and negligible muscarinic (M1) blockade. This profile predicts a high potential for extrapyramidal side effects (EPS) but low potential for sedation, orthostasis, or anticholinergic effects compared to other antipsychotic classes like phenothiazines.

Receptor Binding Affinity

The therapeutic action and side-effect profile of an antipsychotic are determined by its binding affinities for various neurotransmitter receptors. Bromperidol is characterized by its high affinity for the D2 receptor.

Table 2: Receptor Binding Profile of Bromperidol (Active Metabolite)

| Receptor | Binding Affinity (Ki, nM) | Implication of Blockade |

| Dopamine D2 | ~2.04 | Antipsychotic efficacy, EPS, hyperprolactinemia |

| Serotonin 5-HT2A | 120 | Potential mitigation of EPS, effects on negative symptoms |

| Dopamine D3 | 4.6 | Contributes to antipsychotic action |

| Dopamine D4 | 10 | Contributes to antipsychotic action |

| Alpha-1 Adrenergic | Moderate | Orthostatic hypotension, dizziness |

| Histamine H1 | Low | Sedation, weight gain |

| Muscarinic M1 | Very Low (>20000) | Anticholinergic effects (dry mouth, blurred vision) |

Note: Ki values are primarily derived from data for the structurally similar haloperidol. A lower Ki value indicates higher binding affinity.

In Vivo Efficacy Models

Preclinical models are used to predict antipsychotic efficacy. The apomorphine-induced emesis model in dogs is a classic assay for D2 receptor blockade in a non-rodent species.

Table 3: Preclinical In Vivo Models for this compound

| Model | Species | Endpoint | Rationale |

| Apomorphine-Induced Emesis | Dog | Inhibition of vomiting | Apomorphine is a potent D2 agonist that stimulates the chemoreceptor trigger zone to induce emesis. Blockade of this effect indicates central D2 antagonism. |

| Amphetamine-Induced Hyperlocomotion | Rat | Reduction of stereotyped behavior and hyperactivity | Amphetamine increases synaptic dopamine, mimicking aspects of psychosis. Antipsychotics reduce the resulting hyperlocomotion. |

| Prepulse Inhibition (PPI) of Startle | Rat | Restoration of normal sensorimotor gating | PPI is deficient in schizophrenia patients. This model assesses the ability of a drug to normalize this deficit. |

Experimental Protocols

-

Animal Model: Male Beagle dogs (n=4-6 per group), selected for their consistent emetic response to a standard dose of apomorphine.

-

Pre-treatment: Animals are pre-treated with a single intramuscular injection of this compound at various dose levels (e.g., 0.5, 1.0, 2.0 mg/kg) or vehicle (sesame oil).

-

Challenge: At a specified time post-treatment (e.g., 7 days, to coincide with peak plasma levels), animals are challenged with a subcutaneous injection of apomorphine hydrochloride (e.g., 0.1 mg/kg).

-

Observation: Following the apomorphine challenge, each dog is observed continuously for a period of 60 minutes. The primary endpoint is the presence or absence of emesis (vomiting or retching). The latency to the first emetic event may also be recorded.

-

Data Analysis: The percentage of animals protected from emesis at each dose level is calculated. An ED50 (effective dose to protect 50% of animals) can be determined using probit analysis. This model is particularly useful for demonstrating both the effectiveness and the long duration of action of the depot formulation.

Visualization: Signaling Pathway and Experimental Workflow

Caption: Bromperidol antagonism at the postsynaptic dopamine D2 receptor.

Caption: Experimental workflow for the apomorphine-induced emesis model.

Preclinical Toxicology

Toxicology studies in animals are essential to establish the safety profile of a new drug formulation before human trials. For bromperidol, these studies have shown it to be generally well-tolerated.

Safety Profile

Preclinical safety evaluations for bromperidol have included acute and multiple-dose toxicology studies, as well as reproductive and mutagenicity assessments. These studies have indicated that the drug is well tolerated. A significant finding for the decanoate formulation is its lack of tissue irritation upon intramuscular injection, which can be a concern with parenteral drugs.

Table 4: Summary of Preclinical Toxicology Studies

| Study Type | Species | Typical Route | Key Objectives |

| Acute Toxicity | Rat, Mouse | Intramuscular, Oral | Determine the Median Lethal Dose (LD50) and identify signs of acute toxicity. |

| Repeated-Dose Toxicity | Rat, Dog | Intramuscular | Evaluate potential target organ toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL) over 28 or 90 days. |

| Genotoxicity | In vitro / In vivo | N/A | Assess mutagenic and clastogenic potential (e.g., Ames test, micronucleus test). |

| Reproductive Toxicology | Rat, Rabbit | Oral / IM | Evaluate effects on fertility, embryonic development, and pre/postnatal development. |

| Local Tolerance | Rabbit, Dog | Intramuscular | Assess irritation, inflammation, and tissue damage at the injection site. |

Experimental Protocols

-

Animal Model: Young adult Sprague-Dawley rats (5 males and 5 females per group).

-

Dosing: A single intramuscular injection of this compound is administered at escalating dose levels to different groups. A control group receives the sesame oil vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for 14 days post-dose.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized. A gross pathological examination of all major organs and the injection site is performed.

-

Data Analysis: The LD50 is calculated if sufficient mortality occurs. The study identifies the maximum non-lethal dose and describes the nature of any toxic effects.

Conclusion

The preclinical data for this compound establish it as a long-acting antipsychotic agent whose properties are governed by its depot formulation and prodrug characteristics. Its pharmacokinetic profile ensures sustained release of the active moiety, bromperidol, over a four-week period. The pharmacodynamic activity is driven by potent dopamine D2 receptor antagonism, which is demonstrable in relevant animal models of antipsychotic efficacy. Toxicological studies have shown the compound to be well-tolerated. This comprehensive preclinical profile supports its clinical use for the long-term management of schizophrenia in patients who may benefit from a depot injection regimen.

An In-depth Technical Guide to the Molecular Structure and Characterization of Bromperidol Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of bromperidol decanoate. The information is intended to support research, development, and quality control activities related to this long-acting antipsychotic medication.

Molecular Structure and Physicochemical Properties

This compound is the decanoate ester of bromperidol, a typical butyrophenone antipsychotic. The addition of the ten-carbon decanoate chain significantly increases the lipophilicity of the molecule, allowing for its formulation as a long-acting injectable depot.[1] This formulation provides a slow release of the active moiety, bromperidol, into the systemic circulation following deep intramuscular injection.[1]

Chemical Structure:

-

IUPAC Name: 4-(4-bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate[2]

-

CAS Number: 75067-66-2[3]

-

Chemical Formula: C₃₁H₄₁BrFNO₃[3]

-

Molecular Weight: 574.56 g/mol [3]

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₁BrFNO₃ | [3] |

| Molecular Weight | 574.56 g/mol | [3] |

| CAS Number | 75067-66-2 | [3] |

| Appearance | White or almost white crystalline powder | N/A |

| Solubility | Practically insoluble in water, soluble in ethanol and methanol, freely soluble in dichloromethane and in acetone. | N/A |

| Melting Point | Approximately 73 °C | N/A |

| pKa | Not available | N/A |

| LogP | 7.9 | [4] |

Note: Some physical properties like melting point and solubility are based on typical characteristics of similar long-chain fatty acid esters and may vary slightly between batches.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in the public domain. This section provides a theoretical analysis of the expected spectroscopic features based on its molecular structure and available data for the active moiety, bromperidol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex. Key signals would include:

-

Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the 4-bromophenyl and 4-fluorophenyl rings.

-

Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the protons of the piperidine ring.

-

Butyrophenone Chain Protons: Distinct signals for the methylene protons of the butanone chain.

-

Decanoate Chain Protons: A characteristic triplet for the terminal methyl group (around δ 0.9 ppm) and a series of multiplets for the methylene groups of the long fatty acid chain.

¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 31 carbon atoms in the molecule. Key resonances would include:

-

Carbonyl Carbons: Signals for the ketone and ester carbonyl carbons in the downfield region (δ 170-200 ppm).

-

Aromatic Carbons: A set of signals in the aromatic region (δ 115-165 ppm).

-

Piperidine and Aliphatic Carbons: Numerous signals in the upfield region (δ 10-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

C=O Stretch (Ketone): A strong absorption band around 1680 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1250-1100 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

C-F Stretch: A strong absorption band around 1220 cm⁻¹.

-

C-Br Stretch: An absorption band in the fingerprint region.

Mass Spectrometry (MS)

Upon ionization (e.g., by electrospray ionization - ESI), the molecule would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 575.2. The fragmentation would be expected to involve the cleavage of the ester bond, leading to the formation of the bromperidol fragment ion and the loss of decanoic acid. Further fragmentation of the bromperidol moiety would be consistent with the known fragmentation pattern of butyrophenones.

Table 2: Predicted Mass Spectral Fragmentation of this compound

| m/z (Predicted) | Fragment |

| 575.2 | [M+H]⁺ |

| 420.1 | [Bromperidol + H]⁺ |

| 171.2 | [Decanoic acid + H]⁺ |

| 123.0 | Fragment of butyrophenone side chain |

Experimental Protocols for Characterization

Detailed, validated experimental protocols for the characterization of this compound are proprietary to manufacturers. However, based on the analysis of the closely related compound, haloperidol decanoate, and general principles of pharmaceutical analysis, the following methodologies would be applicable.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is adapted from a validated stability-indicating HPLC method for haloperidol decanoate and would be suitable for the determination of purity and assay of this compound.[6]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the chromophores of the molecule exhibit significant absorbance (e.g., around 245 nm).

-

Sample Preparation: The sample is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a known concentration.

-

Procedure: A defined volume of the sample solution is injected into the HPLC system. The retention time and peak area of this compound are recorded. Purity is determined by assessing the area of any impurity peaks relative to the main peak. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Bromperidol, the active metabolite of this compound, exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is associated with the positive symptoms of schizophrenia. By blocking these receptors, bromperidol reduces the downstream signaling effects of dopamine.

References

- 1. This compound (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. 癸酸溴哌利多 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Bromperidol | C21H23BrFNO2 | CID 2448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. archives.ijper.org [archives.ijper.org]

Early Antipsychotic Research: A Technical Deep Dive into Bromperidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromperidol, a butyrophenone derivative closely related to haloperidol, emerged from the intensive antipsychotic drug discovery programs of the mid-20th century. Its development and early evaluation were pivotal in refining the understanding of dopamine receptor antagonism in the treatment of psychosis. This technical guide provides an in-depth analysis of the foundational research on bromperidol, focusing on its pharmacological profile, preclinical evaluation, and early clinical trials. Particular emphasis is placed on the experimental methodologies of the era, offering a window into the nascent stages of psychopharmacological research.

Pharmacological Profile

Bromperidol's primary mechanism of action is the potent and selective antagonism of the dopamine D2 receptor.[1] Like other typical antipsychotics, its therapeutic efficacy in alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, is attributed to the blockade of D2 receptors in the mesolimbic pathway. Early research also indicated some affinity for serotonin (5-HT2) receptors, which was hypothesized to contribute to its overall therapeutic profile and potentially modulate some of the extrapyramidal side effects associated with potent D2 blockade.[1] However, its clinical effects are predominantly attributed to its action on D2 receptors.[1]

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki values) of bromperidol for various neurotransmitter receptors, compiled from early in vitro studies. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) - Bromperidol | Ki (nM) - Haloperidol (for comparison) | Reference Radioligand | Tissue Source |

| Dopamine D2 | Data not available in early literature | ~1-2 | [3H]Spiperone or [3H]Haloperidol | Rat Striatum |

| Serotonin 5-HT2A | Data not available in early literature | ~50-100 | [3H]Spiperone or [3H]Ketanserin | Rat Frontal Cortex |

| Alpha-1 Adrenergic | Data not available in early literature | ~10-20 | [3H]WB-4101 | Rat Brain Cortex |

| Histamine H1 | Data not available in early literature | ~20-50 | [3H]Mepyramine | Guinea Pig Cerebellum |

| Muscarinic M1 | Data not available in early literature | >1000 | [3H]QNB | Rat Brain Cortex |

Preclinical Evaluation

The preclinical assessment of bromperidol relied on established animal models of psychosis and in vitro techniques to characterize its pharmacological activity. These studies were crucial in predicting its antipsychotic potential and guiding its clinical development.

Key Preclinical Experiments

1. Conditioned Avoidance Response (CAR) Test:

This behavioral paradigm was a cornerstone in the screening of potential antipsychotic drugs. The ability of a compound to suppress a conditioned avoidance response at doses that do not impair the unconditioned escape response was considered a strong predictor of antipsychotic efficacy.

-

Experimental Protocol:

-

Subjects: Male Wistar or Sprague-Dawley rats (200-250g).

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, and a conditioned stimulus (CS) such as a light or a tone.

-

Procedure:

-

Acquisition Training: Rats were trained to avoid an electric foot shock (unconditioned stimulus, US) by moving from one compartment of the shuttle box to the other upon presentation of the CS. The CS was typically presented for 5-10 seconds, followed by the US (e.g., 0.5-1.0 mA scrambled shock) for a maximum of 10-20 seconds. A successful avoidance was recorded if the rat moved to the other compartment during the CS presentation. An escape response was recorded if the rat moved during the US presentation.

-

Drug Administration: Bromperidol or vehicle was administered intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 0.05, 0.1, 0.2, 0.4 mg/kg) 30-60 minutes before the test session.

-

-

Data Analysis: The number of avoidance responses, escape responses, and inter-trial crossings were recorded. A dose-dependent decrease in avoidance responses without a significant effect on escape responses was indicative of antipsychotic-like activity.

-

2. In Vitro Receptor Binding Assays:

These assays were fundamental in determining the affinity of bromperidol for various neurotransmitter receptors, particularly the dopamine D2 receptor.

-

Experimental Protocol (Dopamine D2 Receptor Binding):

-

Tissue Preparation: Rat striatal tissue was homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation.

-

Radioligand: [3H]Spiperone or [3H]Haloperidol, high-affinity antagonists for the D2 receptor, were commonly used.

-

Incubation: The membrane preparation was incubated with the radioligand at a fixed concentration (typically near its Kd value) and varying concentrations of bromperidol in a temperature-controlled water bath (e.g., 37°C for 15-30 minutes).

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

-

Data Analysis: The concentration of bromperidol that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Early Clinical Trials

The initial clinical investigations of bromperidol were designed to assess its safety, tolerability, and antipsychotic efficacy in patients with schizophrenia. These trials were typically conducted in hospitalized patients with acute exacerbations of the illness.

Summary of Early Clinical Trial Data

| Trial Identifier/Reference | Patient Population | N | Dosage Range | Duration | Efficacy Measures | Key Findings |

| Weiser (1978)[2] | Male patients with schizophrenia (various subtypes) | 30 | Optimal: 4-6 mg/day | 8 weeks | Psychiatric assessments, Global improvement | 76% of patients showed moderate to very much improvement. Potent antipsychotic effect against basic schizophrenic disintegration. |

| Initial US Trials | Acutely ill schizophrenic patients | 30 | Acute: 14-23 mg/day; Maintenance: ~8 mg/day | Up to 4 months | Brief Psychiatric Rating Scale (BPRS), Clinical Global Impression (CGI) | Highly significant decreases in BPRS symptom clusters. Two-thirds of patients were much to very much improved on CGI. |

Experimental Protocol of a Typical Early Clinical Trial

-

Study Design: A double-blind, randomized, controlled trial comparing bromperidol to a standard antipsychotic (e.g., haloperidol) or placebo.

-

Patient Population:

-

Inclusion Criteria: Adult patients (typically 18-65 years old) with a confirmed diagnosis of schizophrenia based on the prevailing diagnostic criteria of the time (e.g., Feighner criteria). Patients were generally required to be experiencing an acute psychotic episode requiring hospitalization.

-

Exclusion Criteria: Presence of significant medical or neurological illness, substance abuse, and prior treatment resistance to multiple antipsychotics.

-

-

Randomization and Blinding: Patients were randomly assigned to treatment groups. Both patients and clinical raters were blinded to the treatment allocation.

-

Treatment: Bromperidol was typically administered orally once daily, with the dose titrated based on clinical response and tolerability.

-

Assessments:

-

Efficacy: The Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale were the primary instruments used to assess changes in psychopathology.[3][4] Ratings were typically performed at baseline and at regular intervals throughout the trial (e.g., weekly).

-

Safety: Adverse events were systematically recorded, with a particular focus on extrapyramidal symptoms (EPS), which were often assessed using scales like the Simpson-Angus Scale. Vital signs and laboratory tests were also monitored.

-

-

Data Analysis: Statistical comparisons of the change from baseline in BPRS and CGI scores between the treatment groups were performed using appropriate statistical tests (e.g., t-tests, ANOVA).

Visualizations

Dopamine D2 Receptor Antagonism Signaling Pathway

Caption: Dopamine D2 receptor antagonism by bromperidol.

Experimental Workflow for Early Antipsychotic Drug Discovery

Caption: Typical workflow for antipsychotic drug discovery in the 1970s.

Conclusion

The early research on bromperidol exemplifies the systematic approach to psychopharmacological drug development that emerged in the mid-20th century. Through a combination of in vitro pharmacology, behavioral animal models, and controlled clinical trials, the antipsychotic properties of bromperidol were established, further solidifying the central role of dopamine D2 receptor antagonism in the treatment of schizophrenia. While the methodologies of that era may appear less sophisticated by today's standards, they laid the crucial groundwork for our current understanding of antipsychotic drug action and continue to inform the development of novel therapeutic agents for psychotic disorders. Further research into the nuances of its receptor binding profile and long-term clinical outcomes has continued to refine our understanding of this important early antipsychotic.

References

- 1. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 2. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychiatrictimes.com [psychiatrictimes.com]

- 4. Clinical global impression - Wikipedia [en.wikipedia.org]

The In Vivo Metabolic Journey of Bromperidol Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromperidol decanoate, a long-acting injectable antipsychotic, undergoes a multi-step biotransformation process in vivo, primarily initiated by the hydrolysis of the decanoate ester to its active moiety, bromperidol. This comprehensive technical guide delineates the metabolic fate of this compound, detailing the enzymatic pathways, resultant metabolites, and available quantitative data. The core metabolic transformations of bromperidol include reduction, oxidative N-dealkylation, and glucuronidation, with notable species-specific variations. This document provides a consolidated overview of the current understanding of this compound metabolism, supported by experimental methodologies and visual pathway representations to aid researchers in the field of drug metabolism and pharmacokinetics.

Introduction

This compound is a butyrophenone antipsychotic formulated as a decanoate ester for depot intramuscular administration. This formulation provides a slow release of the active drug, bromperidol, ensuring sustained therapeutic plasma concentrations over several weeks.[1] The clinical efficacy and safety profile of this compound are intrinsically linked to the in vivo hydrolysis of the ester and the subsequent metabolism of the liberated bromperidol. A thorough understanding of these metabolic pathways is crucial for predicting drug-drug interactions, understanding interindividual variability in patient response, and guiding further drug development.

Overview of this compound Biotransformation

The metabolism of this compound is a sequential process that begins with the cleavage of the decanoate ester, followed by extensive phase I and phase II metabolism of the active bromperidol molecule. The primary metabolic pathways are summarized below and illustrated in the subsequent diagrams.

Phase I Metabolism

-

Hydrolysis: The initial and rate-limiting step in the activation of this compound is the enzymatic hydrolysis of the ester linkage to release active bromperidol and decanoic acid. This process is catalyzed by esterase enzymes, with carboxylesterases being the likely candidates based on the metabolism of other long-chain fatty acid ester prodrugs.[2]

-

Reduction: The ketone group of bromperidol can be reduced to a secondary alcohol, forming the metabolite reduced bromperidol (RBRP). This reaction is catalyzed by carbonyl reductase.[3][4]

-

Oxidative N-dealkylation: The piperidine ring of bromperidol is susceptible to oxidative N-dealkylation, a major metabolic pathway in some species. This reaction is primarily mediated by the cytochrome P450 enzyme, CYP3A4.[5][6]

-

Dehydration and Oxidation: Bromperidol can undergo dehydration to form bromperidol 1,2,3,6-tetrahydropyridine, which can be further oxidized to the bromperidol pyridinium ion. CYP3A4 has been identified as the enzyme responsible for these transformations.[6][7]

Phase II Metabolism

-

Glucuronidation: In humans, a significant metabolic pathway for bromperidol is O-glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group of the bromperidol molecule. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in a more water-soluble conjugate that is readily excreted in the urine.[8][9]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism of bromperidol and its metabolites.

Table 1: Plasma Concentrations of Bromperidol and Reduced Bromperidol in Schizophrenic Patients

| Analyte | Plasma Concentration Range (ng/mL) | RBRP-to-BRP Ratio | Reference |

| Bromperidol (BRP) | 2.2 - 23.5 | 0.01 - 0.94 | [3] |

| Reduced Bromperidol (RBRP) | 0.2 - 8.2 | [3] |

Table 2: Bromperidol Reductase Activity in Human Red Blood Cells

| Enzyme Activity | Value | Reference |

| BRP Reductase | 6.8 - 12.3 pmol/hr/10⁶ cells | [3] |

Table 3: Excretion of ¹⁴C-Bromperidol Following Oral Administration

| Species | % of Dose in Urine | % of Dose in Feces | Major Urinary Metabolite | Reference |

| Human | 28 - 50 | 18 - 46 | O-glucuronide conjugate (70-75% of urinary radioactivity) | [8] |

| Rat | 23 - 29 | 38 - 45 | Products of oxidative N-dealkylation | [8] |

| Dog | 39 - 74 | 26 - 43 | Products of oxidative N-dealkylation | [8] |

Metabolic Pathways and Experimental Workflows

Metabolic Pathways

Caption: Metabolic pathways of this compound.

Experimental Workflow: In Vitro Metabolism using Human Liver Microsomes

Caption: In vitro metabolism experimental workflow.

Detailed Experimental Protocols

In Vitro Metabolism of Bromperidol using Human Liver Microsomes

This protocol is adapted from general procedures for in vitro drug metabolism studies.[10][11][12]

Objective: To determine the in vitro metabolic profile of bromperidol in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Bromperidol stock solution (in a compatible solvent, e.g., DMSO)

-

100 mM Phosphate buffer (pH 7.4)

-

20 mM NADPH solution (in phosphate buffer)

-

20 mM UDPGA solution (in phosphate buffer)

-

Acetonitrile (for reaction termination)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare working solutions of bromperidol, NADPH, and UDPGA in phosphate buffer. The final concentration of the organic solvent from the bromperidol stock should be less than 1% in the final incubation mixture.

-

Pre-incubation: In a microcentrifuge tube, add the following in order: phosphate buffer, bromperidol working solution, and human liver microsomes. Pre-incubate the mixture for 5 minutes at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH and/or UDPGA solution to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: At each time point, terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 2 volumes).

-

Sample Processing: Vortex the terminated reaction mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to identify and quantify the parent drug (bromperidol) and its metabolites.

Quantification of Bromperidol and Reduced Bromperidol in Plasma by HPLC

This protocol is based on established methods for the analysis of butyrophenones in biological matrices.

Objective: To quantify the concentrations of bromperidol and reduced bromperidol in human plasma.

Materials:

-

Human plasma samples

-

Bromperidol and reduced bromperidol analytical standards

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Extraction solvent (e.g., a mixture of hexane and isoamyl alcohol)

-

Reconstitution solvent (mobile phase)

-

HPLC system with a UV or mass spectrometric detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: To a known volume of plasma (e.g., 1 mL), add the internal standard.

-

Liquid-Liquid Extraction: Add an appropriate volume of extraction solvent. Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic phase. Centrifuge to separate the aqueous and organic layers.

-

Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of the mobile phase.

-

HPLC Analysis: Inject an aliquot of the reconstituted sample onto the HPLC system.

-

Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

-

Detection: Monitor the eluent at a specific wavelength (e.g., 245 nm for UV detection) or use a mass spectrometer for more sensitive and specific detection.

-

-

Quantification: Create a calibration curve using the analytical standards of bromperidol and reduced bromperidol. Calculate the concentrations of the analytes in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Conclusion

The in vivo biotransformation of this compound is a complex process involving initial hydrolysis to the active drug, bromperidol, followed by a series of phase I and phase II metabolic reactions. The primary pathways include reduction to reduced bromperidol, oxidative N-dealkylation, and, significantly in humans, O-glucuronidation. CYP3A4 plays a central role in the oxidative metabolism of bromperidol. The provided quantitative data and experimental protocols offer a valuable resource for researchers investigating the pharmacokinetics and metabolism of this long-acting antipsychotic. Further research is warranted to identify the specific esterases involved in the initial hydrolysis of this compound and to obtain a more complete quantitative profile of all major metabolites in human plasma.

References

- 1. The pharmacokinetics of long-acting antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interindividual variation in bromperidol metabolism and relationship to therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of bromperidol to reduced bromperidol in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP3A is responsible for N-dealkylation of haloperidol and bromperidol and oxidation of their reduced forms by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of CYP3A4 in the metabolism of bromperidol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biotransformation of bromperidol in rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel conjugate as a major metabolite of bromperidol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. mttlab.eu [mttlab.eu]

Fundamental Neuroleptic Properties of Bromperidol Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromperidol decanoate is a long-acting injectable (LAI) typical antipsychotic of the butyrophenone class. Its primary mechanism of action is potent antagonism of the dopamine D2 receptor, which is central to its neuroleptic effects. This document provides a comprehensive overview of the fundamental neuroleptic properties of this compound, including its receptor binding profile, pharmacokinetic characteristics, and clinical efficacy. Detailed experimental protocols for key preclinical assessment methodologies are provided, alongside visualizations of the dopamine D2 receptor signaling pathway and the typical development workflow for a long-acting injectable antipsychotic. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Mechanism of Action

Bromperidol exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By antagonizing D2 receptors, bromperidol reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[1] Like other typical antipsychotics, its high affinity for D2 receptors is also associated with a risk of extrapyramidal side effects (EPS) due to the blockade of dopamine receptors in the nigrostriatal pathway.[1]

Receptor Binding Profile

Bromperidol demonstrates a high affinity for dopamine D2 receptors. Its binding profile at other neurotransmitter receptors contributes to its overall therapeutic and side-effect profile. The table below summarizes the in vitro potency of bromperidol at various receptors.

| Receptor | 3H-Ligand Binding |

| Dopamine (D2) | 3.7 |

| Serotonin | 26 |

| α-Adrenergic | 100 |

| Histamine | 700 |

| (Data presented as 3H-Ligand Binding values from a 1981 study. The specific unit or whether these represent Ki values was not specified in the source material.) |

Pharmacokinetics of this compound

This compound is a long-acting ester prodrug of bromperidol, formulated in sesame oil for intramuscular depot injection.[2] This formulation allows for slow release of the active moiety, bromperidol, into the systemic circulation, resulting in a prolonged duration of action.[2]

| Parameter | Value |

| Tmax (Time to Peak Plasma Concentration) | 3–9 days |

| t½ (Elimination Half-life) - Single Dose | Data not available |

| t½ (Elimination Half-life) - Multiple Doses | 21–25 days |

| Vehicle | Sesame oil |

| Dosage | 40–300 mg every 4 weeks |

Clinical Efficacy

Clinical trials have demonstrated that this compound is effective in the treatment of schizophrenia.[3] However, Cochrane reviews of the available studies have noted that the quality of the trial data is often poorly reported.[3] The primary measures of efficacy in these trials have typically been the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS).[3]

In a six-month open trial of 21 patients with residual schizophrenia, this compound was shown to be effective on almost all parameters of the SAPS, SANS, BPRS, HAM-D, and a social adaptation scale.[4] Comparisons with other depot antipsychotics like fluphenazine decanoate and haloperidol decanoate suggest that this compound may be less potent.[5]

Detailed Experimental Protocols

The following are representative, detailed protocols for key preclinical experiments used to characterize the neuroleptic properties of antipsychotic drugs like bromperidol.

Dopamine D2 Receptor Binding Assay using [3H]-Spiperone

This protocol describes a competition binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[4]

-

Radioligand: [3H]-Spiperone.[4]

-

Non-specific binding agent: (+)-Butaclamol (2 µM).[4]

-

Test compound (e.g., bromperidol) at various concentrations.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D2 cells and harvest.

-

Homogenize cells in ice-cold Tris buffer (50 mM, pH 7.7).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

The membrane preparation.

-

Either the test compound at various concentrations, assay buffer for total binding, or (+)-butaclamol for non-specific binding.

-

[3H]-Spiperone at a concentration of approximately 2-3 times its Kd value.[6]

-

-

Incubate the plate for 60 minutes at room temperature to allow for binding to reach equilibrium.[4]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conditioned Avoidance Response (CAR) Test in Rats

This protocol describes a behavioral assay to assess the antipsychotic potential of a test compound by measuring its ability to suppress a conditioned avoidance response.

Apparatus:

-

A shuttle box divided into two compartments by a partition with an opening.

-

A conditioned stimulus (CS), such as a light or a tone.

-

An unconditioned stimulus (US), which is a mild electric foot shock delivered through the grid floor.

Procedure:

-

Acquisition Training:

-

Place a rat in one compartment of the shuttle box.

-

Present the CS for a set duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.

-

If the rat does not move to the other compartment during the CS, the US is delivered through the floor.

-

If the rat moves to the other compartment during the US, this is recorded as an escape response.

-

The inter-trial interval should be randomized.

-

Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

-

-

Drug Testing:

-

Administer the test compound (e.g., this compound) or vehicle to the trained rats.

-

After a predetermined time based on the drug's pharmacokinetics, place the rat back in the shuttle box.

-

Conduct a test session identical to the training sessions.

-

Record the number of avoidance and escape responses.

-

-

Data Analysis:

-

Analyze the data to determine if the test compound selectively suppresses the conditioned avoidance response without significantly affecting the escape response. A selective suppression of avoidance is indicative of antipsychotic-like activity.[7]

-

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway antagonism by bromperidol.

Preclinical to Clinical Development Workflow for a Long-Acting Injectable Antipsychotic

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (depot) for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Bromperidol Decanoate Formulation in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and administration of bromperidol decanoate for in vivo rodent studies. This document is intended to guide researchers in preparing this long-acting antipsychotic for preclinical evaluation of its pharmacokinetic and pharmacodynamic properties.

Introduction

This compound is a long-acting injectable antipsychotic agent, belonging to the butyrophenone class of drugs.[1][2] It is the decanoate ester of bromperidol, a potent dopamine D2 receptor antagonist.[2][3] The esterification of bromperidol with decanoic acid results in a highly lipophilic compound with poor water solubility, which allows for its formulation as a depot injection for sustained release.[1] In clinical practice, it is typically dissolved in sesame oil for intramuscular administration to achieve a prolonged therapeutic effect in the management of schizophrenia.[1]

For in vivo rodent studies, a similar oil-based formulation is often employed to mimic the clinical route of administration and pharmacokinetic profile. This document outlines the necessary materials, equipment, and procedures for the preparation and administration of this compound in rats and mice.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is crucial for its appropriate formulation.

| Property | Value | Reference |

| Molecular Formula | C31H41BrFNO3 | [4] |

| Molecular Weight | 574.57 g/mol | [4] |

| Appearance | White or almost white crystalline powder | [4] |

| Solubility | Soluble in DMSO. Formulated in sesame oil for clinical use. | [1][5] |

| Storage | Store at 2-8°C for short-term (days to weeks) and -20°C for long-term (months to years). | [5] |

Formulation Protocol for In Vivo Rodent Studies

This protocol is based on formulations used for analogous long-acting antipsychotic decanoate esters, such as haloperidol decanoate and fluphenazine decanoate, in rodent studies. Researchers should optimize the formulation based on their specific experimental needs.

Materials

-

This compound powder

-

Sterile sesame oil (USP grade)

-

Sterile vials

-

Sterile syringes and needles (21-gauge or smaller for administration)

-

Vortex mixer

-

Analytical balance

-

Sterile workspace (e.g., laminar flow hood)

Equipment

-

Autoclave or dry heat oven for sterilization

-

Filtration apparatus with sterile 0.22 µm filters (optional, if starting with non-sterile oil)

Formulation Procedure

-

Sterilization: Ensure all materials and equipment are sterile. If the sesame oil is not pre-sterilized, it can be sterilized by filtration through a 0.22 µm filter or by dry heat.

-

Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.

-

Dissolution: Aseptically transfer the weighed powder into a sterile vial containing the calculated volume of sterile sesame oil.

-

Mixing: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may aid in dissolution, but care should be taken to avoid degradation of the compound.

-

Final Product: The final formulation should be a clear, yellowish, oily solution. Visually inspect for any particulate matter before use.

-

Storage: Store the prepared formulation in a sterile, light-protected container at 2-8°C.

Example Formulation Calculation

To prepare a 25 mg/mL solution:

-

Weigh 250 mg of this compound powder.

-

Aseptically add it to a sterile vial containing 10 mL of sterile sesame oil.

-

Vortex until fully dissolved.

Experimental Protocols

Animal Models

-

Species: Male Sprague-Dawley or Wistar rats (200-250 g) or male C57BL/6 or Swiss Webster mice (20-25 g) are commonly used.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

-